1,2-Dimethyl-5-(methylsulfanyl)-3-nitrobenzene
Description
Properties
IUPAC Name |
1,2-dimethyl-5-methylsulfanyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBNESRUDOIDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251193 | |
| Record name | Benzene, 1,2-dimethyl-5-(methylthio)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-50-2 | |
| Record name | Benzene, 1,2-dimethyl-5-(methylthio)-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dimethyl-5-(methylthio)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound can be synthesized by nucleophilic substitution of a nitro-substituted ortho-xylene derivative with sodium methyl mercaptide (a methylthiolate source) under catalytic conditions. The key challenge is the substitution of a nitro group or a suitable leaving group on a methyl-substituted nitrobenzene ring, which is generally hindered by electron-donating methyl groups that reduce the electrophilicity of the aromatic ring.
Catalytic Nucleophilic Substitution Using Nickel Salts
A patented method describes the preparation of 2,3-dimethyl benzene methyl sulfides, which is structurally analogous to 1,2-dimethyl-5-(methylsulfanyl)-3-nitrobenzene, by reacting 3-nitro-ortho-xylene with sodium methyl mercaptide under inert atmosphere using nickel salts as catalysts and co-catalysts to promote substitution.
| Parameter | Details |
|---|---|
| Starting Material | 3-nitro-ortho-xylene (1,2-dimethyl-3-nitrobenzene) |
| Nucleophile | Sodium methyl mercaptide (NaSCH3) |
| Catalyst | Nickel salts (e.g., nickel acetate, nickelous bromide, nickel chloride, nickel sulfate) |
| Co-catalyst | Triphenylphosphine, tetrabutylammonium bromide (TBAB), methyl tricapryl ammonium chloride, DMAP |
| Solvent | Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), 1-methylpyrrolidone, dimethyl sulfoxide (DMSO) |
| Molar Ratios | Sodium methyl mercaptide: 1.1 to 2 equivalents relative to 3-nitro-ortho-xylene |
| Catalyst Loading | 0.1% to 5% molar relative to 3-nitro-ortho-xylene |
| Co-catalyst Loading | 0.1% to 5% molar relative to 3-nitro-ortho-xylene |
| Reaction Temperature | 50°C to 150°C |
| Reaction Time | 4 to 20 hours |
| Atmosphere | Inert (nitrogen) |
- The methyl mercaptide nucleophile displaces the nitro group or reacts at the adjacent position facilitated by nickel catalysis.
- The co-catalyst enhances the catalytic activity and selectivity.
- After the reaction, the mixture is quenched with water and toluene, followed by phase separation, drying, precipitation, and distillation to isolate the product.
- Yields of 85% to 86% have been reported with product purities around 98% by chromatographic analysis.
- Example: Using nickelous bromide and tetrabutylammonium bromide in DMF at 70°C for 15 hours yielded 53.1 g of product from 61.1 g of 3-nitro-ortho-xylene with 85.5% yield and 98% purity.
Reaction Mechanism Insights
- The presence of electron-donating methyl groups on the aromatic ring makes the substitution of the nitro group difficult under normal conditions.
- The nickel catalyst lowers the transition state free energy, enabling nucleophilic aromatic substitution.
- The co-catalyst, often a phosphine or ammonium salt, stabilizes intermediates and enhances the reaction rate.
- The reaction is performed under inert atmosphere to prevent oxidation or side reactions.
Alternative Methods: Nitration Followed by Sulfanyl Substitution
While direct substitution on nitro-ortho-xylene is the primary method, related literature on nitration of methylated benzenes and subsequent sulfanyl substitution provides context for alternative approaches:
- Selective nitration of methyl-substituted benzenes can be performed using sulfuric and nitric acids under controlled temperature to introduce nitro groups at desired positions.
- Continuous-flow nitration methods allow precise control of mononitration, improving yield and reducing byproducts.
- Subsequent nucleophilic substitution with methyl mercaptide can be applied to the nitrated intermediates under catalytic conditions similar to those described above.
Summary Table of Preparation Conditions
| Step | Conditions/Details |
|---|---|
| Starting material | 3-nitro-ortho-xylene (1,2-dimethyl-3-nitrobenzene) |
| Nucleophile | Sodium methyl mercaptide (NaSCH3) |
| Catalyst | Nickel salts (acetate, bromide, chloride, sulfate, nitrate) |
| Co-catalyst | Triphenylphosphine, TBAB, methyl tricapryl ammonium chloride, DMAP |
| Solvent | DMF, DMA, acetone, 1-methylpyrrolidone, DMSO |
| Molar ratio (substrate:nucleophile) | 1:1.1 to 1:2 |
| Catalyst loading | 0.1% to 5% molar relative to substrate |
| Co-catalyst loading | 0.1% to 5% molar relative to substrate |
| Temperature | 50°C to 150°C |
| Reaction time | 4 to 20 hours |
| Atmosphere | Inert (nitrogen) |
| Work-up | Quenching with water and toluene, phase separation, drying, precipitation, distillation |
| Yield | Approximately 85% |
| Product purity | Approximately 98% |
Research Findings and Practical Considerations
- The use of nickel salts as catalysts is critical to achieve substitution on the electron-rich methylated nitrobenzene ring.
- The choice of co-catalyst and solvent significantly affects the reaction rate and yield.
- Reaction temperature and time must be optimized to balance conversion and avoid byproduct formation.
- Inert atmosphere is necessary to prevent oxidation of sensitive intermediates.
- The method is scalable and suitable for industrial synthesis due to high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-(methylsulfanyl)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives or other substituted benzene compounds.
Scientific Research Applications
1,2-Dimethyl-5-(methylsulfanyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-(methylsulfanyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,2-Dimethyl-5-(methylsulfanyl)-3-nitrobenzene with analogous nitroaromatic compounds, focusing on synthesis, reactivity, and functional group effects.
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Nitro Group Positioning : The meta-nitro group in this compound creates a sterically hindered environment due to adjacent methyl groups. This contrasts with para-nitro derivatives, where substituents are spaced farther apart, reducing steric clashes.
- Methyl vs. Fluoro Substituents : Fluorine in 4-(substituted)-5-fluorobenzene-1,2-diamine introduces electronegativity and hydrogen-bonding capacity, which are absent in the methyl-substituted target compound. This difference impacts solubility and biological activity .
Biological Activity
Overview
1,2-Dimethyl-5-(methylsulfanyl)-3-nitrobenzene (CAS No. 1803607-50-2) is an organic compound characterized by a benzene ring with methyl, methylsulfanyl, and nitro substituents. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C₉H₁₁N₁O₂S
- Molecular Weight : 197.25 g/mol
- InChI Key : YNBNESRUDOIDSP-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group : This group can undergo reduction to form amino derivatives, which may interact with various biological targets.
- Methylsulfanyl Group : This group can participate in redox reactions and interact with thiol-containing biomolecules, influencing cellular processes and signaling pathways.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. The presence of the nitro group is crucial for its cytotoxic activity against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition of cell proliferation in vitro.
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | HT-29 | 1.98 ± 1.22 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy is still being compiled.
Case Studies
- Case Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of nitro-substituted benzene derivatives, including this compound. The findings suggested that the methylsulfanyl group enhances the compound's interaction with cellular targets, leading to increased cytotoxicity in cancer cells.
- Antibacterial Testing : In a separate study assessing new thiazole compounds for antibacterial activity, derivatives of this compound were tested against common pathogens. Results indicated a promising antibacterial effect that warrants further investigation into its mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
